molecular formula C24H21N5 B2478675 3-(3-methylphenyl)-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine CAS No. 866843-92-7

3-(3-methylphenyl)-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2478675
CAS RN: 866843-92-7
M. Wt: 379.467
InChI Key: NOBDLAFCGPRQDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methylphenyl)-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine, also known as TQ-A, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. This compound belongs to the quinazoline family and has been found to possess various biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects.

Scientific Research Applications

H1-Antihistaminic Agents

  • Research shows that derivatives of triazoloquinazolin-5-amine, such as 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, exhibit significant H1-antihistaminic activity. These compounds, including 4-butyl-1-methyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one, were found to protect animals from histamine-induced bronchospasm, with minimal sedative effects compared to standard antihistamines (Alagarsamy, Shankar, & Murugesan, 2008).

Anticancer Activity

  • A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives have been synthesized and evaluated for anticancer activity. Some compounds in this series showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).

Adenosine Receptor Antagonists

  • 2-Amino[1,2,4]triazolo[1,5-c]quinazolines have been identified as potent antagonists of adenosine receptors. These compounds have applications in treating diseases like Parkinson's disease due to their ability to modulate neurological functions (Burbiel et al., 2016).

Tubulin Polymerization Inhibitors

  • Certain 1-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have been tested for their ability to inhibit tubulin polymerization, which is crucial in cancer therapy as it disrupts cell division. Some derivatives have shown potent anticancer activity in various cancer cell lines (Driowya et al., 2016).

Antimicrobial and Nematicidal Agents

  • New classes of triazoloquinazolinylthiazolidinones were synthesized and showed significant antimicrobial and nematicidal properties against various microorganisms and nematodes. These compounds may serve as potent agents for treating infections and infestations (Reddy, Kumar, & Sunitha, 2016).

Antihypertensive Activity

  • Derivatives like 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones have shown significant antihypertensive activity, potentially offering new therapeutic options for hypertension management (Alagarsamy & Pathak, 2007).

properties

IUPAC Name

3-(3-methylphenyl)-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5/c1-16-10-12-18(13-11-16)15-25-23-20-8-3-4-9-21(20)29-24(26-23)22(27-28-29)19-7-5-6-17(2)14-19/h3-14H,15H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBDLAFCGPRQDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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